molecular formula C18H27NO4S B3971783 N-[3-(4-butoxyphenyl)-3-oxopropyl]methionine

N-[3-(4-butoxyphenyl)-3-oxopropyl]methionine

Cat. No. B3971783
M. Wt: 353.5 g/mol
InChI Key: BQQBIXUMOBZHLO-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of compound it is (e.g., amino acid, carbohydrate, lipid, etc.). It may also include information about where it is commonly found or produced and its role or function .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the compound. Techniques used may include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can help predict how the compound will behave in different environments or in the presence of other compounds .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the potential risks associated with the compound. It could include toxicity levels, potential for causing cancer (carcinogenicity), flammability, environmental impact, etc .

Future Directions

This involves predicting or suggesting future areas of study based on the known properties and behaviors of the compound .

properties

IUPAC Name

2-[[3-(4-butoxyphenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-3-4-12-23-15-7-5-14(6-8-15)17(20)9-11-19-16(18(21)22)10-13-24-2/h5-8,16,19H,3-4,9-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQBIXUMOBZHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCNC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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